(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide
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Overview
Description
(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Amination: Introduction of the amino group at the 3-position of the cyclopentane ring.
N-Methylation: Methylation of the amino group to form the N,1-dimethyl derivative.
Carboxamide Formation: Conversion of the carboxylic acid group to the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized catalytic processes to ensure high yield and purity. Common reagents used in these processes include methylating agents such as dimethyl sulfate or methyl iodide, and amination reagents like ammonia or primary amines.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Chiral Resolution: Utilized in the resolution of racemic mixtures.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate.
Therapeutics: Possible applications in the development of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Agrochemicals: Potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- (1R,3R)-3-Amino-N-methylcyclopentane-1-carboxamide
- (1R,3R)-3-Amino-N,1-dimethylcyclohexane-1-carboxamide
- (1R,3R)-3-Amino-N,1-dimethylcyclobutane-1-carboxamide
Uniqueness:
- Chiral Center: The presence of two chiral centers in (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide provides unique stereochemical properties.
- Functional Groups: The combination of amino and carboxamide groups offers versatile reactivity.
- Cyclopentane Ring: The cyclopentane ring imparts rigidity and stability to the molecule, making it suitable for various applications.
Properties
IUPAC Name |
(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(7(11)10-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBGDYTVNTYTRS-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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